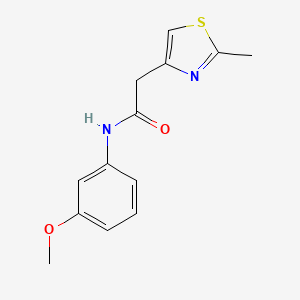![molecular formula C22H14FNO B5264509 2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile](/img/structure/B5264509.png)
2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile is a chemical compound that belongs to the class of acrylonitriles. It is also known as FPrN, and it has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it an interesting target for further study.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile in lab experiments is its potential as a new drug candidate. Its unique properties make it an interesting target for further study. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile. These include:
1. Further research into its mechanism of action and potential side effects.
2. Exploration of its potential as a new drug candidate for the treatment of inflammatory and cancer-related diseases.
3. Investigation of its potential as a tool for the study of inflammation and cancer pathways.
4. Development of new synthetic methods for the production of this compound.
5. Investigation of its potential as a fluorescent probe for the detection of biological molecules.
Conclusion:
In conclusion, this compound is a chemical compound that exhibits unique biochemical and physiological effects. Its potential applications in scientific research make it an interesting target for further study. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile involves the reaction between 4-fluorobenzaldehyde and 2-(2-propyn-1-yloxy)-1-naphthylamine in the presence of a base and a catalyst. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the final product.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(2-prop-2-ynoxynaphthalen-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FNO/c1-2-13-25-22-12-9-17-5-3-4-6-20(17)21(22)14-18(15-24)16-7-10-19(23)11-8-16/h1,3-12,14H,13H2/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYVOMVLRSWRRD-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
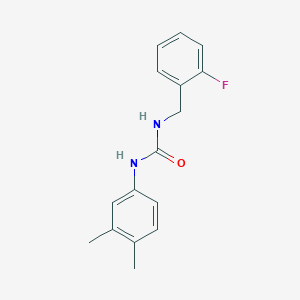
![N-[1-(4-methylpyridin-2-yl)propyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5264430.png)

![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-3-furamide](/img/structure/B5264446.png)
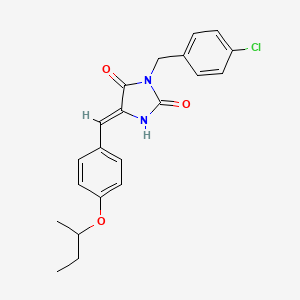
![N,N-dimethyl-1-[(2R,5S)-5-({6-[(4-methylpiperazin-1-yl)carbonyl]pyrazin-2-yl}methyl)tetrahydrofuran-2-yl]methanamine](/img/structure/B5264457.png)
![N-[2-(1H-imidazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5264474.png)
![N-(3-chlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5264477.png)
![2-(3-methoxyphenyl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5264480.png)
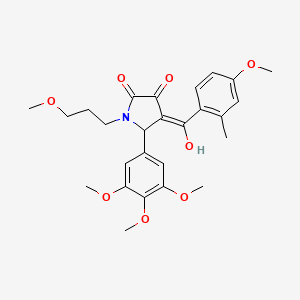
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]acetamide](/img/structure/B5264488.png)
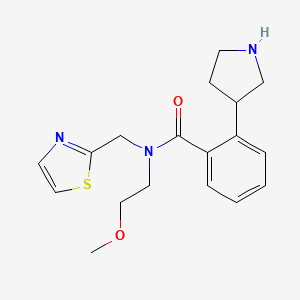
![2-methyl-8-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B5264501.png)
